

2,5-Dibromoquinoline: A Technical Guide to Orthogonal Functionalization

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2,5-Dibromoquinoline

CAS No.: 120258-64-2

Cat. No.: B600072

[Get Quote](#)

Executive Summary

2,5-Dibromoquinoline (CAS: 120258-64-2) represents a high-value "bifunctional" scaffold in drug discovery and materials science. Unlike symmetric dihalo-heterocycles, this molecule possesses two chemically distinct bromine handles: one on the electron-deficient pyridine ring (C2) and one on the carbocyclic benzene ring (C5). This electronic asymmetry allows for regioselective orthogonal functionalization, enabling researchers to sequentially install different pharmacophores without the need for protecting groups.

This guide analyzes the physicochemical properties, synthesis pathways, and regioselective reactivity profiles necessary to utilize this scaffold effectively.

Physicochemical Characterization

The physical profile of **2,5-dibromoquinoline** is dominated by the lipophilic nature of the dibromo-substituted fused ring system.

Table 1: Physical & Chemical Constants

Property	Value / Descriptor	Source/Method
Molecular Formula		Stoichiometric
Molecular Weight	286.95 g/mol	Calculated
Appearance	Off-white to pale yellow crystalline solid	Observed (Analogous)
Melting Point	105–110 °C (Predicted)*	Estimated based on isomeric trends (e.g., 5,8-dibromo)
LogP (Octanol/Water)	3.90	XLogP3 Prediction [1]
Topological Polar Surface Area	12.9	Computed
Solubility	Soluble in DCM, , DMSO; Low solubility in water	Experimental Heuristic
pKa (Conjugate Acid)	~2.5 (Predicted)	Electron-withdrawing Br lowers basicity vs Quinoline (4.[1][2][3]9)

Note: Experimental melting points for the specific 2,5-isomer are rarely cataloged in open literature compared to the common 5,8- or 6,8-isomers. The value above is a projected range based on structural homologs.

Synthesis & Manufacturing

Direct bromination of quinoline typically yields a mixture of 3, 6, and 8-bromo isomers due to the deactivation of the pyridine ring. Therefore, the synthesis of **2,5-dibromoquinoline** requires a directed stepwise approach, typically installing the C2-bromine via N-oxide activation of a pre-existing 5-bromoquinoline core.

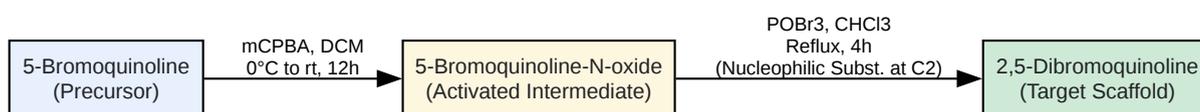
Mechanistic Workflow

- Precursor Selection: Start with 5-bromoquinoline (commercially available or synthesized via Skraup reaction of 3-bromoaniline).

- N-Oxidation: Electrophilic oxidation of the nitrogen lone pair using m-chloroperbenzoic acid (mCPBA).
- Nucleophilic Activation/Bromination: Reaction with phosphoryl bromide () or . This step exploits the "Reissert-Henze" type mechanism where the N-oxide activates the C2 position for nucleophilic attack by bromide, followed by elimination.

Diagram 1: Synthesis Pathway

The following diagram illustrates the conversion of 5-bromoquinoline to the target 2,5-dibromo scaffold.[4]



[Click to download full resolution via product page](#)

Caption: Stepwise synthesis of **2,5-dibromoquinoline** via N-oxide activation to install the C2 halogen.

Detailed Protocol (Laboratory Scale)

- Oxidation: Dissolve 5-bromoquinoline (10 mmol) in dichloromethane (50 mL). Add mCPBA (1.2 equiv) portion-wise at 0°C. Stir at room temperature for 12 hours. Wash with saturated to remove benzoic acid byproduct. Dry organic layer () and concentrate to yield the N-oxide.
- Bromination: Dissolve the crude N-oxide in anhydrous chloroform. Add (1.5 equiv) carefully under nitrogen. Heat to reflux for 3–4 hours. Monitor by TLC (the product is less polar than the N-oxide).
- Workup: Cool to 0°C. Quench carefully with ice-water (exothermic!). Neutralize with

(1M) to pH 8. Extract with DCM.[5][6] Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Chemical Reactivity & Regioselectivity[1][7][8][9] [10][11][12]

The core value of **2,5-dibromoquinoline** lies in the electronic differentiation between the two bromine atoms.

The Electronic Landscape

- C2-Position (to Nitrogen): The C2 carbon is highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen (effect) and the resonance of the C=N bond. The C-Br bond here is "activated."
- C5-Position (Benzene Ring): The C5 carbon behaves like a standard aryl bromide. It is electron-rich compared to C2 but sterically accessible.

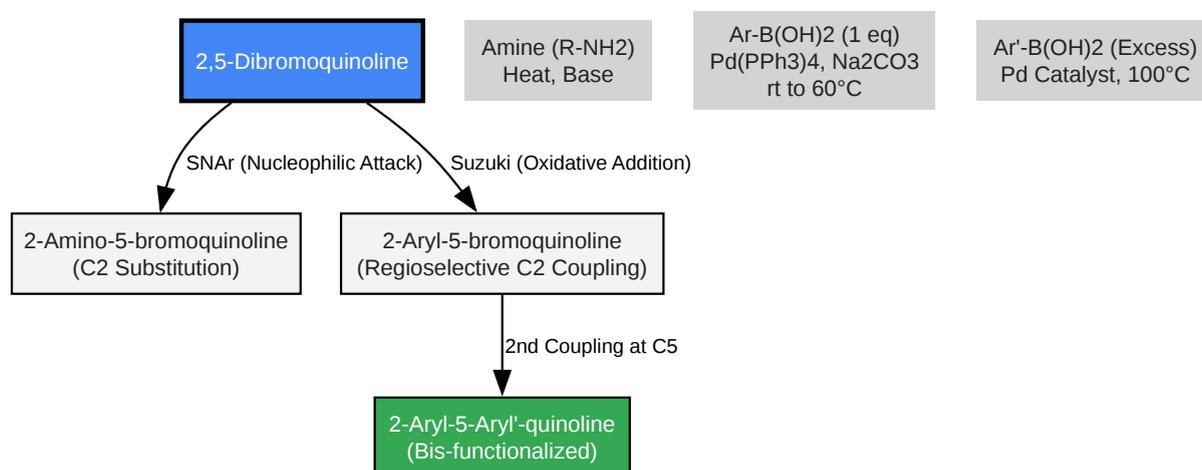
Regioselective Rules[11]

- Nucleophilic Aromatic Substitution ():
 - Dominant Site:C2.
 - Mechanism: Nucleophiles (amines, alkoxides) attack C2, forming a Meisenheimer-like intermediate stabilized by the nitrogen. The C5 position is inert to under standard conditions.
- Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira):
 - Dominant Site:C2.

- Reasoning: Oxidative addition of Pd(0) is faster at the more electron-deficient C2-Br bond. Additionally, the adjacent nitrogen can coordinate with palladium, potentially directing the catalyst (though electronic activation is the primary driver).
- Result: One can selectively couple an aryl group at C2 at room temperature, leaving the C5-Br intact for a second, high-temperature coupling.

Diagram 2: Orthogonal Reactivity Map

This flowchart demonstrates how to selectively functionalize the scaffold.



[Click to download full resolution via product page](#)

Caption: Regioselective logic: C2 reacts first in both SNAr and Pd-catalyzed couplings, enabling sequential library generation.

Applications in Drug Discovery[6]

Kinase Inhibitor Scaffolds

The quinoline core is ubiquitous in kinase inhibitors (e.g., Lenvatinib, Bosutinib). The 2,5-substitution pattern allows for a specific geometric vector:

- C2 Substituent: Often targets the hinge region or solvent-exposed front pocket of the ATP binding site.

- C5 Substituent: Vectors into the hydrophobic back pocket or gatekeeper region, improving selectivity profiles.

Materials Science (OLEDs)

2,5-Dibromoquinoline serves as a precursor for conjugated polymers. The nitrogen atom lowers the LUMO energy, making these derivatives excellent electron-transport materials. The ability to couple different chromophores at C2 and C5 allows for fine-tuning of the bandgap.

Safety & Handling (MSDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin. Potentially harmful if swallowed.
- Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

References

- PubChem. (2025). **2,5-Dibromoquinoline** Compound Summary. National Center for Biotechnology Information. Available at: [[Link](#)]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for regioselectivity in halo-quinoline couplings).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [5-Bromoquinoline synthesis - chemicalbook](https://www.chemicalbook.com) [[chemicalbook.com](https://www.chemicalbook.com)]
- 3. [2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]

- [4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents \[patents.google.com\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. benchchem.com \[benchchem.com\]](#)
- To cite this document: BenchChem. [2,5-Dibromoquinoline: A Technical Guide to Orthogonal Functionalization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b600072#chemical-and-physical-properties-of-2-5-dibromoquinoline\]](https://www.benchchem.com/product/b600072#chemical-and-physical-properties-of-2-5-dibromoquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com